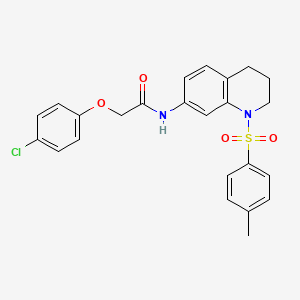

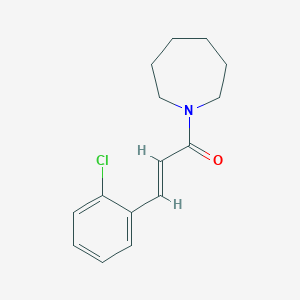

5-Bromo-1-benzofuran-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-benzofuran-2-sulfonamide is a compound that can be associated with a variety of heterocyclic structures, such as benzofurans, which are of interest due to their potential applications in medicinal chemistry and materials science. The papers provided discuss the synthesis and properties of related sulfonamide compounds, which can offer insights into the behavior and reactivity of this compound.

Synthesis Analysis

The synthesis of related arylsulfonyl heterocycles, such as benzofurans, is described in the first paper, where 2-bromoallyl sulfones are used as starting materials. These compounds undergo a palladium-catalyzed intramolecular Heck reaction to produce sulfonylated benzofurans . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The third paper provides insights into the molecular structure of sulfonamide derivatives by discussing the synthesis and characterization of 1,2,4-triazine-containing sulfonamide derivatives. These compounds exhibit sulfonamide-sulfonimide tautomerism, and their structures are confirmed by spectroscopic methods and X-ray diffraction. The amino groups in these molecules participate in strong intermolecular hydrogen bonds, which could be relevant to the structural analysis of this compound .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving sulfonamide derivatives. For instance, the second paper describes the use of a N-bromo sulfonamide reagent as a catalyst for the synthesis of xanthene derivatives . This indicates that bromo sulfonamide compounds can act as catalysts in organic synthesis, suggesting that this compound might also have catalytic applications.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For example, the reactivity of sulfonamide derivatives in the presence of various solvents and the influence of solvent polarity on tautomeric forms are discussed in the third paper . This information can be used to infer the solubility and potential tautomeric behavior of this compound.

Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis :

- N-bromo sulfonamide reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, have been synthesized and employed as efficient catalysts for various organic reactions, including the preparation of compounds like 1-carbamato-alkyl-2-naphthols and 1-thioamido-alkyl-2-naphthols (Khazaei, Abbasi, & Moosavi-Zare, 2015).

Role in Carbonic Anhydrase Inhibition :

- A series of benzo[d]thiazole-5- and 6-sulfonamides, including bromo-derivatives, have been studied for their inhibition of human carbonic anhydrase isoforms, demonstrating their potential in biomedical research and drug design (Abdoli et al., 2017).

Synthesis of Novel Compounds :

- The synthesis of new pyrimidine derivatives using 5-bromo derivatives and their evaluation for antiproliferative activity against human cancer cell lines indicates the potential use of these compounds in cancer research (Awad et al., 2015).

Synthetic Methodologies :

- Innovative methods have been developed for the synthesis of 5-bromo-benzofuran derivatives, showcasing their applications in creating new chemical entities with potential biological activities (Bhovi et al., 2009).

Structural and Spectroscopic Analysis :

- Studies involving the synthesis, molecular structure, and spectroscopic properties of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, including bromo-derivatives, provide insights into the electronic structures and spectroscopic characteristics of these compounds (Akram et al., 2019).

Mecanismo De Acción

Target of Action

Benzofuran derivatives, a class to which 5-bromo-1-benzofuran-2-sulfonamide belongs, have been found to interact with a wide range of targets, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase .

Mode of Action

For instance, some benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities .

Action Environment

It is known that the success of suzuki–miyaura coupling, a reaction often used in the synthesis of benzofuran derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Safety and Hazards

Direcciones Futuras

Benzofuran compounds, including 5-Bromo-1-benzofuran-2-sulfonamide, have attracted considerable attention in the fields of drug invention and development . They have a wide range of biological and pharmacological applications . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely continue to explore the therapeutic potential of these compounds .

Propiedades

IUPAC Name |

5-bromo-1-benzofuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPUOYOPEOCQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)

![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)

![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)

![N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2502198.png)

![3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2502199.png)

![2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2502202.png)